REACTION_CXSMILES
|
O[CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])[CH:6]=[CH:5][N:4]=1.S(Cl)([Cl:18])=O>C(Cl)Cl.C1(C)C=CC=CC=1>[ClH:18].[Cl:18][CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])[CH:6]=[CH:5][N:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
OCC1=NC=CC(=C1C)OCC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
followed by distillation of methylene chloride
|
Type
|
CUSTOM
|
Details
|
The solution was purified with 2.7 g of activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 36 ml of toluene
|
Type
|
TEMPERATURE
|
Details
|
maintained for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The gas was removed under vacuum at room temperature
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with 3 ml of toluene
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum dryer at 35-40° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.ClCC1=NC=CC(=C1C)OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |